N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly known as Br-CPS and is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Moreover, this compound has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Moreover, this compound has also been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and proteins, which makes it an ideal candidate for studying their functions. Moreover, this compound has been found to exhibit low toxicity towards normal cells, which makes it a safe candidate for in vitro and in vivo studies.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. Moreover, it has also been found to exhibit poor stability in the presence of light and air, which makes it difficult to store for extended periods.
Future Directions
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide. One of the most promising directions is the development of novel derivatives of this compound that exhibit improved potency and selectivity towards various enzymes and proteins. Moreover, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, need to be further explored. Additionally, the development of novel drug delivery systems for this compound can also significantly improve its efficacy and safety.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2S2/c11-8-4-3-7(6-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXRXLIRQEIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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